Benzyl Pent-4-enoate

Overview

Description

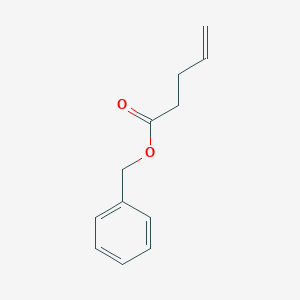

Benzyl Pent-4-enoate, also known as Benzyl 4-pentenoate, is an organic compound with the chemical formula C12H14O2. It is a colorless liquid with a pleasant aromatic odor. This compound is commonly used in organic synthesis and has various applications in the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl Pent-4-enoate is typically synthesized through the esterification reaction between benzyl alcohol and pent-4-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial distillation columns .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of pent-4-enoic acid or benzaldehyde.

Reduction: Formation of benzyl alcohol or pent-4-ene.

Substitution: Formation of benzyl amine or benzyl thiol derivatives.

Scientific Research Applications

Benzyl Pent-4-enoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: this compound is used as a solvent and a flavoring agent in the food and beverage industry.

Mechanism of Action

The mechanism of action of Benzyl Pent-4-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

- Benzyl acetate

- Benzyl propionate

- Benzyl butyrate

Comparison: Benzyl Pent-4-enoate is unique due to its pent-4-enoate group, which imparts distinct chemical properties and reactivity. Compared to similar compounds like benzyl acetate and benzyl propionate, this compound has a longer carbon chain and an unsaturated bond, making it more reactive in certain chemical reactions .

Biological Activity

Benzyl Pent-4-enoate, specifically the (S)-enantiomer, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methylsulfonyl group attached to a pentenoate backbone. Its molecular formula is , with a molecular weight of approximately 282.36 g/mol. The presence of a chiral center makes it optically active, influencing its biological properties and reactivity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2-methylbutanoate | Similar ester structure | Lacks methylsulfonyl group |

| (R)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate | Enantiomer of (S)-isomer | Different optical activity |

| Methyl 2-methyl-2-(methylsulfonyl)pentanoate | Methyl ester instead of benzyl ester | Different reactivity profile |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Studies have shown that compounds with similar structures possess antibacterial effects against various pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been evaluated for its anti-inflammatory effects . Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The compound's sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, contributing to its biological effects.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics.

- Anti-inflammatory Research : In vitro studies revealed that this compound could reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases.

- Synthesis and Application : Research has also focused on the synthesis of this compound derivatives for enhanced biological activity. Modifications in the chemical structure have led to compounds with improved potency against specific microbial strains and reduced cytotoxicity in mammalian cells .

Properties

IUPAC Name |

benzyl pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZWDEGVEUATPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434766 | |

| Record name | 4-Pentenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113882-48-7 | |

| Record name | 4-Pentenoic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.